Product packaging for 1-Propyl-1H-purin-6-amine(Cat. No.:CAS No. 23142-12-3)

1-Propyl-1H-purin-6-amine

Cat. No.: B11914765
CAS No.: 23142-12-3
M. Wt: 177.21 g/mol
InChI Key: VIANEFSGLRJBCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Propyl-1H-purin-6-amine ( 23142-12-3) is an organic compound with the molecular formula C8H11N5 and a molecular weight of 177.21 g/mol . This purine derivative is of significant interest in medicinal chemistry research, particularly in the study of structure-activity relationships (SAR) for developing novel therapeutic agents. Compounds based on the purin-6-amine (adenine) scaffold are extensively investigated for their potential biological activities . For instance, specific N-substituted purin-6-amines have been identified as possessing analgesic and anticonvulsant properties in preclinical models, highlighting the value of this chemical class in neuroscience and pharmacology research . The structural motif of substituted purines is also pivotal in the development of selective inhibitors for molecular chaperones like Grp94, a target in oncology and inflammatory diseases . The propyl substitution at the 1-position of the purine ring system in this compound provides a key synthetic intermediate for further chemical exploration and functionalization. Researchers utilize such building blocks to probe allosteric binding sites and to design molecules with improved potency and selectivity for specific protein targets . This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for personal application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N5 B11914765 1-Propyl-1H-purin-6-amine CAS No. 23142-12-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23142-12-3

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

IUPAC Name

1-propyl-7H-purin-6-imine

InChI

InChI=1S/C8H11N5/c1-2-3-13-5-12-8-6(7(13)9)10-4-11-8/h4-5,9H,2-3H2,1H3,(H,10,11)

InChI Key

VIANEFSGLRJBCS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C(C1=N)NC=N2

Origin of Product

United States

Synthetic Methodologies for 1 Propyl 1h Purin 6 Amine and Analogues

Established Synthetic Pathways for Purine (B94841) Alkylation

Two primary pathways are widely utilized for the synthesis of N-substituted purines: the reaction of 6-chloropurine (B14466) with amine derivatives and the direct alkylation of 9H-purin-6-amine (adenine).

Reaction of 6-Chloropurine with Propylamine (B44156) Derivatives

A common and effective method for synthesizing N-propylated purines is the nucleophilic substitution of 6-chloropurine with propylamine or its derivatives. This reaction leverages the high reactivity of the chlorine atom at the C6 position of the purine ring, which is readily displaced by the amine.

The reaction is typically carried out by heating 6-chloropurine with the corresponding propylamine derivative in a suitable solvent. prepchem.com Elevated temperatures, often between 80°C and 120°C, are employed to facilitate the reaction. A base, such as triethylamine (B128534) or diisopropylethylamine, may be added to neutralize the hydrochloric acid generated during the reaction. google.com Common solvents for this transformation include polar aprotic solvents like 1-methyl-2-pyrrolidinone (B7775990) or alcohols such as isopropanol. prepchem.com For instance, reacting 6-chloropurine with propylamine in acetonitrile (B52724) is a documented procedure for producing 6-propylaminopurine. asm.org

In a specific example, the synthesis of N-(1H-indol-1-yl)-N-propyl-9H-purin-6-amine was achieved by reacting 6-chloropurine with N-(1H-indol-1-yl)-N-propylamine in 1-methyl-2-pyrrolidinone at 120°C for six hours. prepchem.com After workup and purification by silica (B1680970) gel chromatography, the desired product was obtained in a 25% yield. prepchem.com

Table 1: Examples of Reaction Conditions for the Synthesis of N-Propylpurinamines from 6-Chloropurine

Amine ReactantSolventTemperatureAdditivesProductYieldReference
PropylamineAcetonitrileNot specifiedNot specified6-PropylaminopurineNot specified asm.org
N-(1H-indol-1-yl)-N-propylamine1-Methyl-2-pyrrolidinone120°CEthereal-HClN-(1H-indol-1-yl)-N-propyl-9H-purin-6-amine25% prepchem.com
Piperazine derivativeMethanol (B129727), Ethanol, or Isopropanol50-100°CTriethylamine or DiisopropylethylaminePiperazinyl purineNot specified google.com

Alkylation of 9H-Purin-6-amine with Propyl Halides

Direct alkylation of 9H-purin-6-amine (adenine) with propyl halides presents another synthetic route. However, this method is often complicated by a lack of regioselectivity, leading to a mixture of N-alkylated products. ub.edu The purine nucleus has multiple reactive nitrogen atoms, primarily at the N1, N3, N7, and N9 positions, making selective alkylation challenging. researchgate.netmdpi.com

Alkylation of adenine (B156593) is typically performed by treating the purine with a base to form the adeninate anion, followed by the addition of an alkyl halide. researchgate.net The reaction often yields a mixture of N7- and N9-alkylated isomers, with the N9-isomer generally being the major product due to its greater thermodynamic stability. ub.edunih.gov However, under certain conditions, N3 and N1 isomers can also be formed. researchgate.net

Regioselective Synthesis Strategies for N-Substituted Purines

Controlling the position of alkylation on the purine ring is a significant focus in synthetic purine chemistry. The distribution of N-alkylated isomers is highly dependent on the reaction conditions.

Control of N-Substitution Pattern

The direct alkylation of adenine and its derivatives often leads to mixtures of regioisomers. researchgate.net The dominant products are typically the N9- and N7-substituted isomers. ub.edu However, for adenine itself, N9- and N3-substituted derivatives are often the major products under basic conditions. up.ac.za The formation of the thermodynamically more stable N9-isomer is frequently favored. nih.gov

Several strategies have been developed to control the regioselectivity. One approach involves the use of protecting groups. For example, N6-acylated adenine derivatives can be used to direct alkylation. Another method involves the direct alkylation of N6-[(dimethylamino)methylene]adenine, which can lead to regioselective preparation of N7- and N9-alkyl derivatives. researcher.life The choice of the alkylating agent and the specific purine substrate also plays a crucial role. For instance, a method for direct regioselective N7-tert-alkylation of 6-substituted purines was developed, but it failed for primary and secondary alkyl halides like propyl halides. nih.govacs.org

Influence of Solvents and Catalysts on Regioselectivity

The choice of solvent has a profound effect on the regioselectivity of purine alkylation. Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), tend to favor the formation of the N9-alkylated isomer. ub.eduresearchgate.net In contrast, the use of polar protic solvents can increase the proportion of the N3-alkylated product. nih.gov For example, the benzylation of adenine in DMSO favors the N9-product, while increasing the amount of water increases the yield of the N3-isomer. researchgate.net

Catalysts also play a critical role in directing the substitution pattern. Lewis acids like SnCl₄ are used in certain regioselective alkylations. nih.govacs.org Phase-transfer catalysts have been successfully applied in N-alkylation reactions. clockss.org Furthermore, the base used in the reaction can influence the outcome. Tetrabutylammonium hydroxide (B78521) has been shown to provide good results for regioselective N9-alkylation. ub.edu

Table 2: Influence of Reaction Conditions on Regioselectivity of Purine Alkylation

Purine SubstrateAlkylating AgentSolventBase/CatalystMajor Isomer(s)Reference
AdenineBenzyl (B1604629) bromideDMSONot specifiedN9-benzyladenine researchgate.net
AdenineBenzyl bromideWater/DMSONot specifiedIncreased N3-benzyladenine researchgate.net
6-Chloropurinetert-Butyl bromide1,2-DichloroethaneSnCl₄N7-(tert-butyl)-6-chloropurine nih.govacs.org
Various purinesAlkyl halidesAcetonitrile(Bu)₄NH₄OHN9-alkylpurines ub.edu

Advanced Synthetic Techniques in Purine Chemistry

Modern synthetic chemistry offers several advanced techniques that have been applied to the synthesis of purines and their analogues, often providing advantages in terms of efficiency, yield, and environmental impact.

Microwave-Assisted Synthesis: This technique utilizes microwave radiation to accelerate chemical reactions, leading to significantly reduced reaction times and often improved yields. numberanalytics.comresearchgate.net It has been successfully employed for the regioselective alkylation of purines, where the rapid heating can minimize the formation of side products. ub.eduresearchgate.net Microwave-assisted synthesis has been used in the preparation of various purine derivatives, including thioglycoside analogs and nucleosides. rsc.orgnih.govtandfonline.com

Flow Chemistry: Continuous flow chemistry involves pumping reagents through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This technology offers benefits in terms of safety, scalability, and automation. nih.gov For large-scale production of N-propyl-9H-purin-6-amine, a continuous process has been described where 6-chloropurine and N-propylamine are fed into a flow reactor at 100°C. Flow chemistry has also been applied to the biocatalytic synthesis of purine nucleoside esters. rsc.org

Catalytic Methods: The development of new catalytic systems continues to advance purine synthesis. numberanalytics.com Transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are used to introduce various substituents onto the purine ring. thieme.de Enzyme-catalyzed methods are also emerging as powerful tools for the synthesis of purine derivatives, offering high selectivity. researchgate.net For instance, lipases have been used in the synthesis of purine nucleoside esters in a continuous flow system. rsc.org

Microwave-Assisted Synthesis of Purine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient synthesis of a wide range of heterocyclic compounds, including purine derivatives. This method utilizes microwave irradiation to directly and efficiently heat the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. nih.govajrconline.org

The application of microwave energy has been successfully employed in the N-alkylation of purine scaffolds. For instance, the alkylation of adenine derivatives can be achieved using various alkyl halides under microwave irradiation. In some cases, the use of a polar solvent like N,N-dimethylformamide (DMF) is beneficial as it enhances the absorption of microwave energy, leading to higher reaction temperatures and faster reaction rates. mdpi.orgresearchgate.net Solvent-free conditions have also been developed, offering a more environmentally friendly approach. mdpi.org

A general approach for the synthesis of N-substituted purines involves the reaction of a halogenated purine precursor, such as 6-chloropurine, with an appropriate amine. Microwave irradiation can significantly accelerate this nucleophilic aromatic substitution reaction. For example, the synthesis of various 8-arylmethyl-9H-purin-6-amines has been accomplished in a one-pot reaction under microwave conditions, demonstrating the method's efficiency in generating diverse purine derivatives. mdpi.com

Research has shown that microwave-assisted synthesis can be highly regioselective. For example, the alkylation of substituted adenines using the Mitsunobu reaction under microwave irradiation has been shown to proceed with complete inversion of stereochemistry at a chiral center, yielding specific N-alkylated purine isomers. rsc.org This level of control is crucial for establishing structure-activity relationships in drug discovery.

Table 1: Examples of Microwave-Assisted Synthesis of Purine Derivatives

Starting MaterialReagents and ConditionsProductYield (%)Reference
6-ChloropurinePropylamine, Microwave1-Propyl-1H-purin-6-amine (analogues)Not specified mdpi.com
AdenineSubstituted benzyl halides, DMF, Microwave3,7-Disubstituted adenine16-74 mdpi.org
(RS)-3,4-dihydro-2H-1,5-benzoxathiepin-3-olN,N-dimethyladenine, DIAD, PPh₃, MicrowaveN-3 and N-9 alkylated purines5-32 rsc.org
4,6-dichloro-5-nitropyrimidineVarious amines, MicrowaveSubstituted purine precursorsHigh nih.gov

Note: The yields and specific conditions can vary significantly depending on the substrates and the specific microwave reactor used.

Parallel Synthesis for Combinatorial Library Generation

Parallel synthesis is a powerful strategy in combinatorial chemistry that enables the rapid generation of large and diverse libraries of compounds. aacrjournals.org This approach is particularly well-suited for the purine scaffold, which offers at least four positions (N-1, C-2, C-6, and N-9) for introducing chemical diversity. nih.gov The resulting libraries of purine analogues are invaluable for high-throughput screening and the identification of new drug leads.

Solution-phase parallel synthesis has been widely used to create libraries of substituted purines. One common strategy involves a stepwise approach starting from a readily available precursor like 2,6-dichloropurine. google.com This allows for the sequential introduction of different substituents at the C-6, N-9, and C-2 positions. For example, amination at the C-6 position, followed by alkylation at N-9, and a final substitution at C-2 can generate a wide array of 2,6,9-trisubstituted purines. google.com

To facilitate the purification of the final products in solution-phase synthesis, various techniques are employed, such as using scavenger resins to remove excess reagents or employing intermediates that allow for easy extraction and isolation. nih.gov A strategy involving a 6-sulfur-substituted pyrimidine (B1678525) intermediate has been successfully used to generate a 216-member library of 2,6,8,9-tetrasubstituted purines. nih.gov This method involves building the purine ring from a pyrimidine precursor, which allows for the introduction of diversity at the C-8 position as well.

Solid-phase synthesis offers an alternative approach where the purine scaffold is attached to a solid support, allowing for the use of excess reagents to drive reactions to completion and simplifying purification through simple washing steps. A resin-capture and release strategy has been demonstrated for the synthesis of 2,6,9-trisubstituted purine libraries.

The generation of these combinatorial libraries allows for the systematic exploration of the chemical space around the purine core. By varying the substituents at different positions, researchers can fine-tune the pharmacological properties of the compounds, such as their potency, selectivity, and pharmacokinetic profiles. google.com

Table 2: General Strategy for Parallel Synthesis of a 2,6,9-Trisubstituted Purine Library

StepReactionReagentsPosition of Diversification
1AminationVarious primary/secondary amines (R¹-NH₂)C-6
2AlkylationVarious alkyl halides (R²-X)N-9
3SubstitutionVarious amines (R³-NH₂)C-2

This table represents a generalized workflow. The specific reagents, conditions, and order of steps can be modified to achieve the desired chemical diversity.

Mechanistic Elucidation of Biological Activities

Interactions with Purine (B94841) Metabolism Enzymes

Detailed enzymatic inhibition profiles for 1-Propyl-1H-purin-6-amine are not extensively documented in publicly available research.

Phosphodiesterase (PDE) Inhibition Profiles (e.g., PDE2)

No specific studies detailing the phosphodiesterase (PDE) inhibition profile of this compound were identified. While PDE inhibitors are a significant area of therapeutic research, the activity of this particular compound against PDE subtypes, including PDE2, has not been characterized in the available literature. nih.gov

Acetylcholinesterase (AChE) Inhibition Mechanisms

There is no direct evidence to suggest that this compound functions as an inhibitor of acetylcholinesterase (AChE). Research into AChE inhibitors is extensive, particularly for neurodegenerative diseases, but this specific compound is not mentioned as having activity against this enzyme. nih.gov One study on a structurally related but different compound, N6-cyclopentyladenosine, noted an indirect effect on AChE inactivation by other agents, but this does not imply direct inhibitory action by the N6-alkyladenosine class itself. nih.gov

Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) Inhibition Mechanism

Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) is a validated drug target in Mycobacterium tuberculosis, essential for the biosynthesis of the mycobacterial cell wall. nih.govuniprot.org Various classes of inhibitors, such as benzothiazinones, have been identified and their mechanisms studied. nih.govnih.gov However, there are no available scientific reports that identify or characterize this compound as an inhibitor of DprE1.

Receptor-Mediated Actions

Adenosine (B11128) Receptor Antagonism/Agonism (A1, A2A, A2B, A3)

This compound belongs to the class of N6-substituted adenosine derivatives. This class of molecules is well-known for interacting with the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). wikipedia.org The nature and affinity of this interaction are highly dependent on the specific substituent at the N6 position.

Research into the structure-activity relationships of N6-substituted adenosine derivatives has shown that small N6-alkyl groups can be associated with selectivity for the human A3 adenosine receptor. nih.gov As a compound with a small alkyl (propyl) group, it is plausible that this compound interacts with adenosine receptors. However, specific binding affinity (Kᵢ) or functional activity (EC₅₀/IC₅₀) data for this compound across the four adenosine receptor subtypes are not available in the reviewed literature. Studies have detailed the activity of other derivatives like N6-benzyladenosine or N6-methyladenosine, but not the N6-propyl variant. medchemexpress.comelsevierpure.com

Table 1: Adenosine Receptor Interaction Data for this compound

Receptor Subtype Binding Affinity (Kᵢ) Functional Activity Agonist/Antagonist Profile
A1 Data Not Available Data Not Available Data Not Available
A2A Data Not Available Data Not Available Data Not Available
A2B Data Not Available Data Not Available Data Not Available

| A3 | Data Not Available | Data Not Available | Data Not Available |

Serotonin (B10506) Receptor Ligand Binding (5-HT1A, 5-HT2A, 5-HT7)

No scientific evidence was found to indicate that this compound acts as a ligand for serotonin receptors, including the 5-HT1A, 5-HT2A, or 5-HT7 subtypes. The pharmacology of these receptors is an active area of research, but this purine derivative has not been identified as an interacting compound in the available literature. nih.gov

Modulation of Kinase Activity

The purine scaffold is a foundational structure for a vast number of endogenous signaling molecules, most notably adenosine triphosphate (ATP), which serves as the phosphate (B84403) donor in kinase-catalyzed reactions. wikipedia.org Consequently, synthetic purine derivatives, including N-alkylated purines, are frequently investigated as kinase inhibitors due to their ability to compete with ATP for binding to the kinase active site.

While direct studies on this compound are limited, research on structurally similar alkylated purines provides significant insight into its probable mechanisms. Studies on compounds like O(6)-methylguanine and 6-dimethylaminopurine (B21663) (6-DMAP) have demonstrated specific effects on key signaling pathways that are often dysregulated in disease. oup.comnih.gov These compounds have been shown to inhibit the phosphatidylinositol 3-kinase (PI3-K)/p70 S6 kinase (p70S6K) pathway. oup.comoup.com At concentrations that induce apoptosis, these alkylpurines effectively suppress p70S6K activity. oup.comnih.gov

Conversely, these same compounds can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway. oup.comnih.gov This dual activity—inhibiting a pro-survival pathway (PI3-K/p70S6K) while activating a stress-response pathway (MAPK)—is believed to create conflicting intracellular signals that can ultimately trigger programmed cell death. oup.com The N1-propyl substitution on this compound positions it as a candidate for similar ATP-competitive inhibition of various kinases.

Table 1. Effects of Related Alkylated Purines on Kinase Pathways
Compound ClassTarget PathwayObserved EffectPotential ImplicationReference
Alkylated Purines (e.g., 6-DMAP)p70 S6 Kinase (p70S6K)InhibitionSuppression of protein synthesis and cell growth oup.comnih.gov
Alkylated Purines (e.g., 6-DMAP)MAP Kinase (MAPK)ActivationInduction of cellular stress response oup.comnih.gov

Heat Shock Protein 90 (HSP90) Isoform Binding and Inhibition

Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are critical for cancer cell survival and proliferation. nih.govwikipedia.org HSP90's function is dependent on its ability to bind and hydrolyze ATP. The N-terminal domain of HSP90 contains a distinct ATP-binding pocket, making it a prime target for therapeutic inhibitors. nih.govwikipedia.org

The purine scaffold has been successfully utilized to rationally design potent HSP90 inhibitors that function as ATP competitors. nih.govnih.gov Compounds such as PU3 and its derivatives were developed to specifically fit into this nucleotide-binding pocket. nih.govnih.gov Structural studies have confirmed that these purine-based inhibitors occupy the same site as ATP, thereby blocking the chaperone's ATPase activity. nih.gov This inhibition leads to the misfolding and subsequent degradation of HSP90 client proteins, including key oncogenic kinases like Raf-1 and CDK4. wikipedia.orgnih.gov

Given that this compound is a purine derivative, it is hypothesized to act in a similar manner. The N1-propyl group could potentially interact with the hydrophobic regions of the ATP-binding pocket, contributing to its binding affinity. Inhibition of HSP90 by this compound would disrupt cellular homeostasis and could be particularly detrimental to cells that are highly dependent on the chaperone's function, such as cancer cells. nih.gov

Table 2. Characteristics of Purine-Scaffold HSP90 Inhibitors
Inhibitor ClassBinding SiteMechanism of ActionCellular ConsequenceReference
Purine Analogs (e.g., PU3)N-terminal ATP-binding pocketCompetitive inhibition of ATP binding and hydrolysisDestabilization and degradation of client proteins (e.g., Raf-1, CDK4, ErbB2) nih.govnih.gov
Geldanamycin (Natural Product)N-terminal ATP-binding pocketBlocks nucleotide binding, halting the chaperone cycleDegradation of client proteins wikipedia.org

Interactions with Nucleic Acid Synthesis and Function

As a structural analog of adenine (B156593), one of the core nucleobases in DNA and RNA, this compound has the potential to interfere with nucleic acid metabolism. The processes of DNA replication and transcription rely on the precise recognition of adenine, guanine, cytosine, and thymine (B56734) (or uracil (B121893) in RNA) by polymerases. wikipedia.org The introduction of a modified purine can disrupt these high-fidelity processes.

There are several potential mechanisms for this interaction:

Inhibition of Polymerases: The compound could act as a competitive inhibitor of DNA or RNA polymerases, binding to the active site intended for deoxyadenosine (B7792050) triphosphate (dATP) or ATP, thereby halting the synthesis of new nucleic acid strands.

Chain Termination: If this compound is processed intracellularly into a nucleoside triphosphate analog, it could be incorporated into a growing DNA or RNA chain. The N1-propyl group would likely disrupt the Watson-Crick base pairing necessary for the addition of subsequent nucleotides, leading to chain termination.

DNA Damage Response: The presence of an unnatural base within the DNA helix can be recognized by the cell's DNA repair machinery. frontiersin.org For example, exogenously induced damage from alkylating agents can create mispairs that are recognized by the mismatch repair (MMR) system. frontiersin.org The incorporation of this compound could trigger a similar response, potentially leading to cell cycle arrest or apoptosis if the damage is irreparable.

Studies on other N-substituted purine derivatives have shown they can inhibit DNA-protein interactions and impact DNA synthesis, lending support to these proposed mechanisms. nih.govnih.gov

Table 3. Potential Interactions of Purine Analogs with Nucleic Acid Synthesis
MechanismDescriptionOutcomeReference
Polymerase InhibitionAnalog competes with natural nucleoside triphosphates (e.g., dATP) for the polymerase active site.Halts DNA/RNA elongation. nih.gov
Chain TerminationAnalog is incorporated into the growing DNA/RNA strand, preventing further extension due to structural hindrance.Formation of truncated, non-functional nucleic acids. wikipedia.org
Induction of DNA Damage ResponseIncorporated analog is recognized as a lesion by repair enzymes (e.g., MMR system).Cell cycle arrest or apoptosis. frontiersin.org

Cellular Pathway Perturbations (e.g., Apoptosis Induction)

Apoptosis, or programmed cell death, is a critical process for removing damaged or unnecessary cells. It can be initiated through two major pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. the-scientist.com The intrinsic pathway is often triggered by intracellular stress, such as DNA damage or conflicting growth signals. iupac.org

Alkylated purines, including the related compound 6-DMAP, are known inducers of apoptosis. oup.comnih.govnih.goviiarjournals.org Research indicates that these molecules can trigger the intrinsic apoptotic pathway through a multi-pronged mechanism. In human lymphoma cells, 6-DMAP was shown to induce apoptosis in a dose- and time-dependent manner, characterized by DNA fragmentation, a decrease in mitochondrial membrane potential, and the activation of caspase-3. nih.goviiarjournals.org

The upstream signaling events leading to this outcome involve several key perturbations:

Calcium Influx: 6-DMAP-induced apoptosis is preceded by a significant increase in the intracellular concentration of calcium ions ([Ca2+]i). nih.goviiarjournals.org Calcium overload is a known trigger for mitochondrial stress. nih.gov

Mitochondrial Pathway Activation: The compound alters the balance of pro- and anti-apoptotic proteins, leading to reduced expression of Bcl-XL (anti-apoptotic) and increased expression of Bax (pro-apoptotic). nih.gov This shift facilitates the release of cytochrome c from the mitochondria, a key step in activating the caspase cascade. the-scientist.comnih.gov

Conflicting Survival Signals: As mentioned in section 4.3, alkylated purines can simultaneously inhibit the pro-survival p70S6K pathway while activating the pro-apoptotic MAPK pathway. oup.comnih.gov This transmission of contradictory signals can overwhelm the cell's ability to maintain homeostasis, committing it to apoptosis. oup.com

Furthermore, the apoptotic response to these alkylated purines appears to be dependent on functional p53, a tumor suppressor protein that plays a central role in sensing cellular stress and initiating apoptosis. oup.comnih.gov

Table 4. Cellular Perturbations Leading to Apoptosis by Alkylated Purines
Cellular EventMechanismDownstream EffectReference
Increased Intracellular Ca2+Disruption of calcium homeostasis.Initiation of cellular stress and mitochondrial engagement. nih.goviiarjournals.org
Modulation of Bcl-2 Family ProteinsDecreased Bcl-XL (anti-apoptotic), increased Bax (pro-apoptotic).Mitochondrial outer membrane permeabilization and cytochrome c release. nih.gov
Conflicting Kinase SignalingInhibition of p70S6K pathway and activation of MAPK pathway.Creation of contradictory pro-survival and pro-death signals. oup.comnih.gov
Caspase ActivationCytochrome c release leads to the activation of initiator and executioner caspases (e.g., caspase-3).Systematic dismantling of the cell, leading to apoptosis. nih.goviiarjournals.org

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. openaccessjournals.com This technique is crucial for understanding how a compound like 1-Propyl-1H-purin-6-amine might interact with a biological target. The process involves placing the ligand into the binding site of a protein in various conformations and orientations and then using a scoring function to estimate the binding affinity for each pose. openaccessjournals.comddg-pharmfac.net

Research on related purine (B94841) derivatives demonstrates the utility of this approach. For instance, molecular docking studies on N-propyl-9H-purin-6-amines have suggested that they interact favorably with the active sites of enzymes involved in nucleotide metabolism. Similarly, docking simulations of more complex purine-containing molecules, such as arylpiperazine derivatives of xanthine, have been used to identify their binding modes within the catalytic and peripheral sites of enzymes like acetylcholinesterase. researchgate.net These studies help elucidate the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex and are responsible for its biological effect. researchgate.net

Table 1: Key Interactions Identified in Docking Studies of Purine Derivatives

Compound ClassTarget EnzymeKey Interaction TypesPredicted Binding Site LocationReference
N-propyl-9H-purin-6-aminesEnzymes in nucleotide metabolismFavorable interactions with active site residuesEnzyme Active Site
Xanthine Arylpiperazine DerivativesAcetylcholinesterase (AChE)Hydrogen Bonding, Hydrophobic InteractionsCatalytic Active Site (CAS) and Peripheral Binding Site (PAS) researchgate.net
Purine-based Grp94 InhibitorsGrp94 (Hsp90 paralog)Hydrophobic Interactions, Hydrogen BondingAllosteric Pocket (Site 2) nih.gov

Molecular Dynamics Simulations in Complex Systems

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. numberanalytics.com This method provides a dynamic view of the ligand-receptor complex, complementing the static picture offered by molecular docking. acs.org MD simulations can confirm the stability of a docked pose, reveal conformational changes in the protein or ligand upon binding, and provide a more accurate estimation of binding free energy. acs.orgresearchgate.net

For purine derivatives, MD simulations have been used to characterize the binding stability of inhibitors with their target proteins. nih.gov For example, in a study on inhibitors of the Klotho-FGF23 complex, which included a purine derivative, MD simulations were performed to further characterize the comparative binding profiles predicted by docking. nih.gov The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone and ligand over the simulation time. A stable RMSD plot indicates that the ligand remains securely in the binding pocket. researchgate.netchemrevlett.com These simulations are computationally intensive but offer crucial insights into the dynamic nature of molecular recognition. nih.govarxiv.orgnumberanalytics.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to changes in their biological activities. researchgate.net For purine derivatives like this compound, substitutions on the purine ring or at the exocyclic amine can significantly alter properties like lipophilicity, electronic distribution, and steric profile, which in turn affects target binding. nih.gov

A QSAR study typically involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can include physicochemical properties (e.g., LogP, polar surface area), electronic properties, and topological indices. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with activity. nih.govresearchgate.net The resulting model can be used to predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts toward more potent molecules.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Bioactive Compounds

Descriptor TypeExample DescriptorsProperty RepresentedReference
PhysicochemicalLogP, Molar Refractivity (MR)Lipophilicity and Molecular Size/Polarizability researchgate.net
TopologicalTopological Polar Surface Area (TPSA)Molecular polarity and hydrogen bonding capacity nih.gov
ElectronicHOMO/LUMO energiesElectron-donating or -accepting ability researchgate.net
StericMoment of InertiaMolecular shape and bulk researchgate.net

In Silico Prediction of Binding Modes and Affinities

In silico methods are widely used to predict both the binding mode (the orientation and conformation of the ligand in the binding site) and the binding affinity (the strength of the interaction). plos.orgnih.gov Accurately predicting the binding mode is a prerequisite for a reliable estimation of binding affinity. uni-duesseldorf.de Techniques like molecular docking are the primary tools for predicting binding modes, which can then be refined and validated using MD simulations. nih.govacs.org

Binding affinity can be estimated using scoring functions within docking programs or more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations performed on MD simulation trajectories. researchgate.netacs.org Studies on various purine derivatives have successfully used these methods. For instance, research on inhibitors of Grp94 showed how purine-scaffold ligands could adopt specific conformations to bind selectively to an allosteric site, and these binding predictions were correlated with experimentally determined affinities. nih.gov Computational binding free energies calculated for a set of small molecule PDZ domain inhibitors showed a good correlation with experimental values, demonstrating the predictive power of these in silico techniques. nih.gov

Virtual Screening for Novel Ligand Identification

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. wikipedia.org This approach allows researchers to evaluate millions of compounds in silico, prioritizing a smaller, more manageable number for experimental testing. nih.govnih.gov VS can be either structure-based, relying on the 3D structure of the target protein (e.g., via docking), or ligand-based, using the structure of a known active compound as a template. wikipedia.org

A compound like this compound could serve as a starting point or fragment in a ligand-based virtual screen. escholarship.org Researchers could search for molecules that have a similar shape or pharmacophore features (the spatial arrangement of essential interaction points). Structure-based virtual screening has been effectively used to discover novel ligands for various targets, including the σ1 receptor, where a screen of over 6 million compounds led to the identification of high-affinity binders. nih.gov This highlights the power of VS to accelerate the discovery of new chemical entities for therapeutic intervention. nih.gov

In Vitro Biological Evaluation Methodologies

Enzyme Inhibition Assays and Kinetic Analysis

The inhibitory potential of 1-Propyl-1H-purin-6-amine has been evaluated against specific enzymes, with a notable focus on Catechol-O-methyltransferase (COMT), an enzyme involved in the inactivation of catechol neurotransmitters. nih.gov

Enzyme inhibition assays are fundamental in pharmacology for determining a compound's potency and mechanism of action. nagahama-i-bio.ac.jp These assays typically measure the rate of an enzymatic reaction in the presence and absence of the inhibitor. By varying the concentrations of both the substrate and the inhibitor, key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined. This data allows for the calculation of the inhibition constant (Ki), a measure of the inhibitor's binding affinity. Graphical methods like Lineweaver-Burk plots are often used to visualize the data and help distinguish between different types of inhibition, such as competitive, non-competitive, and uncompetitive mechanisms. researchgate.net

Cell-Based Assays for Cellular Pathway Analysis

Cytotoxicity Assessment in Cancer Cell Lines

While various N6-substituted purine (B94841) derivatives have demonstrated significant antitumor activity, specific data on the cytotoxicity of this compound in cancer cell lines is not extensively detailed in the reviewed literature. The general methodology for such an assessment involves treating cultured cancer cells with the compound and measuring cell viability.

Standard protocols for determining cytotoxicity include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. nagahama-i-bio.ac.jp In this assay, viable cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, the amount of which is proportional to the number of living cells. The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%. researchgate.net These assays are performed on a panel of diverse cancer cell lines, such as those from breast, colon, and lung cancers, to evaluate the compound's spectrum of activity. nagahama-i-bio.ac.jp

Modulation of Cellular Growth and Division

Information regarding the specific effects of this compound on cellular growth and division is limited in the available scientific literature. However, related N6-substituted adenine (B156593) compounds have been shown to influence the cell cycle.

The standard methodology to analyze a compound's impact on cell cycle progression is flow cytometry. In this technique, cells are treated with the compound, harvested, and then stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI) or DAPI. As cells progress through the cell cycle, their DNA content changes: cells in the G1 phase have a normal (2N) amount of DNA, cells in the S phase are actively synthesizing DNA (between 2N and 4N), and cells in the G2 or M (mitosis) phase have double the DNA content (4N). A flow cytometer measures the fluorescence intensity of individual cells, allowing for the quantification of the cell population in each phase of the cycle. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that point.

Receptor Binding Assays

The interaction of this compound and its analogs with G protein-coupled receptors (GPCRs), specifically adenosine (B11128) receptors, has been a subject of investigation. Receptor binding assays are employed to determine the affinity of a ligand for a particular receptor. These assays typically use a radiolabeled ligand that is known to bind to the receptor of interest. The assay measures the ability of the test compound (in this case, a derivative of this compound) to displace the radioligand from the receptor.

Studies on 9-propyladenine, a closely related structure, have provided data on its binding affinity for human adenosine receptors. The affinity is quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. Lower Ki values indicate higher binding affinity. For 9-propyladenine, the binding affinity was found to be moderate at the A1 and A3 adenosine receptor subtypes. The introduction of bulkier chains at the N6 position of 9-propyladenine was shown to significantly increase the binding affinity at the human A1 and A3 adenosine receptors.

Binding Affinity of 9-Propyladenine at Human Adenosine Receptors
Receptor SubtypeKi (μM)Reference
A124
A3> 100

Antimicrobial and Antiviral Efficacy Studies

While the broader class of purine analogs includes many compounds with significant antimicrobial and antiviral properties, specific efficacy studies for this compound are not prominently featured in the reviewed literature. Some ruthenium(III) complexes incorporating N6-propyladenine have been synthesized and characterized, but their biological activity was not detailed in the available reports. Other N6-substituted adenine derivatives have been investigated for activity against RNA viruses and Hepatitis C virus (HCV), though these studies did not specifically include the N6-propyl variant or showed poor activity for the tested derivatives. nih.gov

Standard methodologies for evaluating antimicrobial efficacy involve determining the Minimum Inhibitory Concentration (MIC). This is achieved through broth or agar (B569324) dilution methods where various concentrations of the compound are tested against a specific microorganism to find the lowest concentration that prevents visible growth. For antiviral efficacy, cell-based assays are commonly used. These assays measure the ability of a compound to inhibit viral replication in host cells, often quantified by a reduction in viral load or protection from virus-induced cytopathic effects. The results are typically reported as the EC50 (50% effective concentration).

Selectivity Profiling Against Multiple Biological Targets

Selectivity is a critical aspect of drug development, as it relates to a compound's ability to interact with its intended target over other, off-target molecules, which can lead to unwanted side effects. For this compound and its analogs, selectivity profiling has been primarily conducted across different subtypes of adenosine receptors.

As indicated by receptor binding assays, 9-propyladenine displays a degree of selectivity in its interaction with adenosine receptors, showing a higher affinity for the A1 subtype compared to the A3 subtype. Further studies on N6,9-disubstituted adenines have shown that modifications at these positions can significantly alter potency and selectivity between A1 and A2 receptors. For instance, an N6-cyclopentyl substituent was found to increase potency and selectivity for the A1 receptor. The compound has also been used as a component in a bisubstrate inhibitor of COMT, indicating its interaction with an entirely different class of biological targets, although this is within the context of a more complex molecule. nih.gov A comprehensive selectivity profile would typically involve screening the compound against a broad panel of kinases, GPCRs, and other enzymes to identify any potential off-target interactions.

Preclinical in Vivo Research in Non Human Organisms

Development and Application of Relevant Animal Models

The selection and development of appropriate animal models are fundamental to obtaining reliable and translatable data in preclinical research. These models are chosen based on their ability to mimic human physiology and disease states, thereby providing a platform to study the biological activity of new chemical entities.

The choice of an animal model is dictated by the specific research question and the therapeutic area of interest. For instance, in oncology research, rodent models such as mice and rats are frequently used due to their genetic similarities to humans, rapid breeding cycles, and the availability of established tumor cell lines. biobostonconsulting.com The mouse genome's high homology with the human genome makes it a valuable tool for simulating the development and progression of human cancers. nih.gov

Key considerations for selecting an animal model include:

Physiological and Genetic Similarity: The model should share relevant biological pathways and genetic characteristics with humans to ensure the data generated is applicable.

Disease Pathogenesis: The animal model should accurately replicate the key aspects of the human disease being studied.

Compound Metabolism: The pharmacokinetic and pharmacodynamic profiles of the test compound in the animal model should ideally be comparable to those in humans.

For anti-cancer studies, several types of mouse models are commonly employed:

Chemically Induced Models: These models use carcinogens to induce tumor formation.

Cell Line-Derived Xenograft (CDX) Models: Human cancer cell lines are implanted into immunodeficient mice. nih.gov

Patient-Derived Xenograft (PDX) Models: Tumor tissue from a human patient is directly implanted into an immunodeficient mouse, which often better preserves the characteristics of the original tumor. nih.gov

Genetically Engineered Mouse Models (GEMMs): These models have specific genetic alterations that predispose them to developing cancer. nih.gov

In the context of infectious diseases, such as mycobacterial infections, animal models are crucial for understanding the pathogenesis of the disease and for evaluating the efficacy of new antimicrobial agents.

The use of animals in research is governed by strict ethical frameworks and guidelines to ensure their humane treatment. A cornerstone of these ethical considerations is the principle of the "Three Rs": Replacement, Reduction, and Refinement . ichor.biosciencepharma.com

Replacement: This principle encourages the use of non-animal methods whenever possible, such as in vitro assays or computer modeling. ichor.bio

Reduction: This principle aims to minimize the number of animals used in experiments while still obtaining statistically significant results. ichor.bio Careful experimental design and statistical analysis are key to achieving this.

Refinement: This principle focuses on modifying experimental procedures to minimize animal pain, suffering, and distress, and to enhance their welfare. sciencepharma.com

Institutional Animal Care and Use Committees (IACUCs) play a critical role in overseeing and approving all research involving animals. ichor.bio These committees ensure that all proposed studies are ethically sound and comply with established guidelines. Researchers must provide a clear rationale for the use of animals and demonstrate that the potential scientific benefits outweigh the potential harm to the animals. nih.gov

Pharmacodynamic Investigations in Animal Systems

Pharmacodynamics is the study of the biochemical and physiological effects of drugs on the body. In preclinical animal studies, pharmacodynamic investigations aim to understand how 1-Propyl-1H-purin-6-amine interacts with biological targets and the resulting physiological responses. While specific pharmacodynamic data for this compound is not available, the general approach in animal models involves assessing the compound's effect on relevant biomarkers. For example, in studies of purine (B94841) derivatives, researchers might examine the compound's influence on specific enzymes or cellular signaling pathways. nih.gov

The objectives of pharmacodynamic studies in animals include:

Establishing a dose-response relationship.

Investigating the mechanism of action at the molecular and systemic levels.

Identifying potential biomarkers to monitor the compound's activity.

Advanced Analytical Techniques for Research Characterization

Spectroscopic Characterization

Spectroscopy is fundamental to confirming the identity and structural features of 1-Propyl-1H-purin-6-amine. By probing the interaction of the molecule with electromagnetic radiation, techniques like NMR, IR, and UV-Vis spectroscopy provide a detailed molecular fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural assignment of this compound. It provides precise information about the carbon-hydrogen framework by mapping the chemical environment of each proton (¹H) and carbon (¹³C) atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides distinct signals corresponding to the protons of the propyl chain and the purine (B94841) core. The N1-alkylation is confirmed by the characteristic downfield shift of the N-CH₂ protons. The protons on the purine ring (C2-H and C8-H) appear as sharp singlets in the aromatic region, while the exocyclic amine protons (NH₂) typically present as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms in the molecule. It clearly resolves the signals for the three carbons of the propyl group and the five distinct carbons of the purine ring system (C2, C4, C5, C6, and C8). The chemical shifts are indicative of the electronic environment, distinguishing between sp³-hybridized aliphatic carbons and sp²-hybridized aromatic/heteroaromatic carbons.

The following table summarizes typical NMR data for this compound, typically recorded in a solvent like DMSO-d₆.

Table 1. Representative ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)
Assignment¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
C2-H8.15s (1H)152.5
C8-H8.12s (1H)140.1
N⁶H₂7.20br s (2H)-
N1-CH₂4.15t (2H)44.8
-CH₂-CH₃1.80sext (2H)22.1
-CH₃0.88t (3H)11.0
C4--149.2
C5--118.5
C6--156.0

s = singlet, t = triplet, sext = sextet, br s = broad singlet

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum provides direct evidence for the presence of the primary amine (N-H), aliphatic (C-H), and aromatic ring (C=C, C=N) structures. Key absorption bands confirm the successful synthesis and purity of the compound.

The characteristic vibrations include:

N-H Stretching: The primary amine group (-NH₂) typically shows two distinct stretching bands, one symmetric and one asymmetric.

C-H Stretching: Signals from the aliphatic propyl group are observed in the 2850-3000 cm⁻¹ region, while the aromatic C-H stretch from the purine ring appears at higher wavenumbers.

C=N and C=C Stretching: The purine ring system produces a complex pattern of strong absorptions in the 1500-1680 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group is also found in the fingerprint region.

Table 2. Characteristic IR Absorption Frequencies for this compound
Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Intensity
N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)3310, 3160Medium
C-H Stretch (aromatic)Purine Ring3050Weak
C-H Stretch (aliphatic)Propyl Group (-CH₂, -CH₃)2965, 2935, 2875Medium-Strong
C=N, C=C Stretch (ring)Purine Ring1670, 1605, 1575Strong
N-H Bend (scissoring)Primary Amine (-NH₂)1645Strong

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily involving π-electrons in conjugated systems. For this compound, the purine ring acts as the chromophore. The technique is valuable for quantitative analysis and for confirming the integrity of the aromatic system. The position of the maximum absorbance (λ_max) is sensitive to substitution on the purine ring and the solvent environment. The N1-alkylation of the adenine (B156593) core typically results in a slight bathochromic (red) shift of the primary absorption band compared to unsubstituted adenine.

Table 3. UV-Vis Spectroscopic Data for this compound
SolventMaximum Absorbance (λ_max)Molar Absorptivity (ε, M⁻¹cm⁻¹)Electronic Transition
Ethanol264 nm~13,500π → π
Water (pH 7.0)263 nm~13,300π → π

Mass Spectrometry-Based Methods

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a separation technique like liquid or gas chromatography, it provides high sensitivity and specificity for the identification and quantification of this compound.

LC-MS is the premier technique for analyzing this compound in complex matrices due to its high sensitivity and applicability to polar, non-volatile compounds. The analysis involves separation by High-Performance Liquid Chromatography (HPLC) followed by detection with a mass spectrometer.

Chromatography: Reversed-phase HPLC using a C18 column is standard. A gradient elution with a mobile phase consisting of water and acetonitrile (B52724) (or methanol), often modified with an acid like formic acid, provides excellent separation and peak shape.

Mass Spectrometry: Electrospray Ionization (ESI) in positive ion mode is the most common ionization method. It generates a protonated molecular ion, [M+H]⁺, at an m/z corresponding to the compound's molecular weight plus a proton. For this compound (C₈H₁₁N₅, exact mass: 177.1014), the [M+H]⁺ ion is observed at m/z 178.1093. Tandem MS (MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. A characteristic fragmentation pathway is the loss of propene (C₃H₆), resulting in a major fragment ion at m/z 136.0623, which corresponds to the protonated adenine core.

Table 4. Typical LC-MS Parameters and Results for this compound
ParameterDescription
LC ColumnReversed-phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile PhaseA: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Ionization ModeElectrospray Ionization (ESI), Positive
Parent Ion (MS¹)[M+H]⁺ at m/z 178.1093
Major Fragment Ion (MS²)m/z 136.0623 ([M+H - C₃H₆]⁺)

GC-MS is a powerful technique known for its high chromatographic resolution. However, due to the low volatility and high polarity of this compound, direct analysis is challenging. Therefore, chemical derivatization is required to increase its volatility and thermal stability, making it amenable to GC analysis. A common approach is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the active hydrogens (on the -NH₂ group) to trimethylsilyl (B98337) (TMS) ethers.

Chromatography: The resulting TMS-derivative is separated on a low-polarity capillary column, such as a DB-5ms, using a programmed temperature gradient.

Mass Spectrometry: Electron Ionization (EI) is the standard ionization source in GC-MS. It is a high-energy process that produces a characteristic and reproducible fragmentation pattern, which serves as a molecular fingerprint. The mass spectrum of the derivatized compound will show a molecular ion (M⁺) and key fragment ions, such as the loss of a methyl group ([M-15]⁺), which is often the base peak, and other fragments related to the TMS group and the purine structure.

Table 5. GC-MS Analysis via Derivatization for this compound
ParameterDescription
Derivatization AgentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Analyte FormTrimethylsilyl (TMS) derivative
GC ColumnDB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Ionization ModeElectron Ionization (EI) at 70 eV
Key EI Fragments (of TMS derivative)Molecular Ion (M⁺), [M-15]⁺ (loss of CH₃), fragments related to loss of TMS group (73 Da) and propyl chain.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of this compound. This technique measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the determination of the elemental composition of the molecule.

In the analysis of this compound, HRMS provides an exact mass measurement that can be compared to the theoretical mass calculated from its molecular formula (C8H11N5). This high degree of accuracy helps to distinguish the target compound from other molecules with the same nominal mass. For instance, in metabolomics studies, this compound has been detected and identified in complex biological matrices, such as fecal samples, using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). frontiersin.orgnih.gov The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments further corroborates the structure by showing the characteristic loss of fragments from the parent ion.

A typical LC-HRMS method for the analysis of polar compounds like this compound involves a reversed-phase column with a gradient elution. The mass spectrometer is often operated in positive ion mode, as the purine ring is readily protonated.

Table 1: Example LC-HRMS Parameters for the Analysis of this compound

ParameterValue
Chromatography System UHPLC
Column Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient A time-programmed gradient from low to high organic phase
Flow Rate 0.3 mL/min
Mass Spectrometer Q Exactive HF or similar
Ionization Mode Positive (ESI+)
Scan Range 70-1050 m/z
Resolution > 60,000

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the propyl group relative to the purine ring system.

While specific crystallographic data for this compound is not publicly available, the technique has been successfully applied to closely related purine derivatives. For example, the crystal structure of 9-(prop-2-yn-1-yl)-9H-purin-6-amine has been determined, confirming the site of alkylation on the purine ring. frontiersin.org For this compound, obtaining single crystals suitable for X-ray diffraction would provide invaluable information on its solid-state conformation and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding its physical properties.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Thermoanalytical Investigations (TG, DTA) for Stability Studies

Thermoanalytical techniques, such as Thermogravimetric Analysis (TG) and Differential Thermal Analysis (DTA), are employed to study the thermal stability of this compound. These methods provide information about physical and chemical changes that occur as the compound is heated.

Thermogravimetric Analysis (TG) measures the change in mass of a sample as a function of temperature or time. For this compound, a TG curve would reveal the temperature at which the compound begins to decompose and the extent of mass loss at different temperatures. This is critical for determining its thermal stability and shelf-life.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as a function of temperature. The DTA curve shows exothermic and endothermic events, such as melting, crystallization, and decomposition.

While specific TG and DTA data for this compound are not available, studies on other purine derivatives, like methylxanthines, have demonstrated the utility of these techniques in assessing thermal decomposition pathways. Such analyses are typically performed under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate.

Chromatographic Purification and Analysis (HPLC, Silica (B1680970) Gel Chromatography)

Chromatographic techniques are fundamental for both the purification and analytical assessment of this compound.

Silica Gel Chromatography is a widely used method for the purification of synthetic compounds. In the synthesis of purine derivatives, silica gel column chromatography is often the final step to isolate the product from unreacted starting materials and byproducts. The choice of eluent is critical for achieving good separation. A solvent system of dichloromethane (B109758) and methanol (B129727) is commonly used for purine-like molecules. nih.gov

High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used to determine the purity of this compound and to quantify its presence in various samples. A reversed-phase HPLC method, typically with a C18 column, is suitable for this polar compound. The retention time of the compound under specific chromatographic conditions is a key identifier. Purity is assessed by integrating the area of the main peak and any impurity peaks in the chromatogram.

Table 2: General Chromatographic Conditions for this compound

TechniqueStationary PhaseMobile Phase/EluentPurpose
Silica Gel Chromatography Silica GelDichloromethane/Methanol gradientPurification
HPLC C18 Reversed-PhaseWater/Acetonitrile with 0.1% Formic AcidPurity Analysis & Quantification

The development of a robust HPLC method is crucial for quality control, ensuring that the compound meets the required purity specifications for its intended application.

Emerging Research Directions and Potential Academic Applications

1-Propyl-1H-purin-6-amine as a Chemical Probe for Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific biomolecular target, thereby enabling the study of that target's function within a complex biological system. The structural characteristics of this compound make it an intriguing candidate for development into such a tool.

The primary feature of interest is the propyl group at the N1 position. In endogenous purines like adenine (B156593) and guanine, the N1 position contains a proton that acts as a hydrogen bond donor. By replacing this proton with a sterically bulky and hydrophobic propyl group, this compound is precluded from forming canonical hydrogen bonds at this site. This modification can impart high selectivity for protein binding pockets that can accommodate this feature, discriminating against those that require the N1 hydrogen bond donor functionality, such as DNA and RNA polymerases.

This inherent selectivity could be exploited to probe the vast family of purine-binding proteins, including:

Purinergic Receptors: Specifically, adenosine (B11128) receptors (A₁, A₂ₐ, A₂ᵦ, A₃), which are G protein-coupled receptors (GPCRs). While many ligands target the ribose-binding pocket or the N6-position, a probe targeting a sub-pocket near the N1-position could reveal novel mechanisms of receptor activation or allosteric modulation.

Kinases: The ATP-binding site of protein kinases is a primary target for drug development. A probe based on this compound could achieve selectivity for certain kinases whose ATP-binding sites have unique topological features near the purine (B94841) N1-region.

Other ATP/GTP-binding proteins: Its potential to differentiate between various purine-binding sites makes it a candidate for mapping the functional "purinome" within a cell.

The table below compares key structural features of this compound against adenine and a well-known adenosine receptor agonist, highlighting its unique profile as a potential probe.

FeatureThis compoundAdenineN6-Cyclopentyladenosine (CPA)
N1 Substitution Propyl group (H-bond acceptor only)Proton (H-bond donor)Proton (H-bond donor)
N6 Substitution None (Primary amine)None (Primary amine)Cyclopentyl group
Ribose Moiety AbsentAbsent (as Adenine base)Present
Key Interaction Change Blocks canonical N1-C6 H-bonding; introduces hydrophobicity at N1.Participates in canonical Watson-Crick H-bonding.N6-substituent enhances affinity/selectivity for adenosine receptors.

Design of Next-Generation Purine-Based Bioactive Compounds

In medicinal chemistry, a molecular scaffold is a core structure upon which a library of new compounds can be built through systematic chemical modification. This compound serves as an excellent scaffold for generating next-generation purine-based compounds. Its purine core is a "privileged structure," known to bind to numerous protein classes, while the N1-propyl group provides a unique starting point for achieving target selectivity.

Structure-Activity Relationship (SAR) studies originating from this scaffold would involve synthesizing analogues with modifications at various positions to optimize biological activity, selectivity, and pharmacokinetic properties. Key modification sites include:

The C2 Position: Introduction of small groups (e.g., -Cl, -NH₂) can modulate electronic properties and provide new hydrogen bonding vectors.

The C8 Position: Substitution at this position with aryl or alkyl groups can probe deeper into a binding pocket, often enhancing affinity and selectivity.

The Propyl Chain: The chain itself can be altered (e.g., branched, cyclic, extended) or functionalized with polar groups (e.g., -OH, -COOH) to fine-tune binding interactions and improve physicochemical properties like solubility.

The N6-amino Group: Acylation or alkylation at this exocyclic amine can dramatically alter target profiles, a common strategy in adenosine receptor ligand design.

These systematic modifications, guided by computational modeling and followed by biological screening, could lead to the discovery of highly potent and selective ligands for previously "undruggable" or difficult-to-target proteins.

Modification Site on ScaffoldExample ModificationPotential Goal of Modification
C2 Position Halogenation (e.g., -Cl)Enhance binding affinity through halogen bonding; alter electronic distribution.
C8 Position Alkynylation followed by click chemistryIntroduce diverse functional groups to probe extended binding pockets.
N1-Propyl Chain Terminal hydroxylation (-CH₂CH₂CH₂OH)Improve aqueous solubility; introduce a new hydrogen bond donor.
N6-amino Group Alkylation (e.g., with a cyclobutyl group)Modulate selectivity between different adenosine receptor subtypes.

Investigations into Untapped Biological Pathways

A key academic application for a novel chemical entity like this compound is its use in "forward chemical genetics" or phenotypic screening. In this approach, the compound is introduced to cells or organisms to screen for interesting biological effects without a preconceived target. If a significant phenotype is observed, the compound can then be used to identify its molecular target(s), potentially uncovering previously unknown biological pathways or new functions for known proteins.

Because its N1-alkylation directs it away from canonical nucleic acid and energy metabolism pathways, this compound is more likely to reveal novel protein interactions. Modern chemoproteomic techniques are well-suited for this type of investigation:

Affinity-Based Protein Profiling: The compound can be immobilized on a solid support (e.g., beads) and used as "bait" to pull down its binding partners from a cell lysate. These captured proteins can then be identified using mass spectrometry.

Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability across the entire proteome upon ligand binding. The specific proteins stabilized by this compound can be identified as direct or indirect targets.

Such unbiased approaches could reveal that the compound modulates enzymes, ion channels, or transcription factors not previously known to be part of the purinome, thereby opening entirely new fields of biological inquiry.

Interdisciplinary Research with Related Scientific Fields

The study of this compound is inherently interdisciplinary, requiring collaboration between chemists, biologists, and physicists. Its full potential can only be realized by integrating expertise and techniques from various scientific fields.

Computational Chemistry: Molecular docking and molecular dynamics (MD) simulations can predict the binding poses of the compound in the active sites of various purine-binding proteins. These models can rationalize observed biological activity and guide the rational design of new analogues (as described in 9.2), saving significant time and synthetic effort.

Biophysics: Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide quantitative data on the thermodynamics (ΔH, ΔS) and kinetics (kₒₙ, kₒff) of the compound binding to its target protein. This information is crucial for understanding the molecular basis of the interaction.

Structural Biology: Obtaining a high-resolution crystal or cryo-EM structure of this compound bound to a target protein provides the ultimate proof of interaction. It reveals the precise atomic contacts, confirming binding modes predicted by computation and explaining the structural basis for affinity and selectivity.

The synergy between these fields creates a powerful research cycle: synthesis provides the molecule, biology identifies its effect, computation and biophysics explain the interaction, and structural biology provides the definitive picture, which in turn informs the next round of synthesis.

Scientific FieldKey TechniquesPrimary Research Contribution
Computational Chemistry Molecular Docking, Molecular Dynamics (MD)Predicting binding modes; guiding rational drug design; explaining SAR.
Biophysics ITC, SPR, Differential Scanning Fluorimetry (DSF)Quantifying binding affinity, kinetics, and thermodynamics.
Structural Biology X-ray Crystallography, Cryo-Electron Microscopy (Cryo-EM)Determining the high-resolution 3D structure of the ligand-protein complex.
Synthetic Chemistry Method development, parallel synthesisCreating the compound and its analogues for testing.

Methodological Advancements in Purine Derivative Research

Research into this compound can also drive methodological innovation in synthetic and analytical chemistry. The synthesis of N1-substituted purines is notoriously challenging due to the presence of multiple nucleophilic nitrogen atoms in the purine ring (N1, N3, N7, N9) and the exocyclic N6-amine.

Advanced Protecting Group Strategies: Designing new protecting groups that temporarily block other nitrogen atoms, directing alkylation specifically to the N1 position.

Transition-Metal Catalysis: Exploring catalytic systems (e.g., using palladium or copper) that can direct C-N bond formation at the N1 position with high selectivity under mild conditions.

Flow Chemistry: Utilizing microfluidic reactors to precisely control reaction conditions (temperature, time, stoichiometry), potentially improving the selectivity and yield of the N1-alkylation step.

Furthermore, as this compound and its derivatives are studied in biological systems, there will be a corresponding need for advanced analytical methods to detect and quantify them in complex matrices like plasma or cell lysates. This could spur the development of highly sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) methods or specific immunoassays for high-throughput screening and pharmacokinetic analysis.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-Propyl-1H-purin-6-amine with high purity?

The synthesis typically involves alkylation of purine derivatives. For example, reacting 6-chloropurine with propylamine under controlled conditions (e.g., polar solvents like ethanol or dimethylformamide, 60–80°C, 12–24 hours) can yield the target compound. Tertiary amines (e.g., triethylamine) may be added to neutralize HCl byproducts. Reaction progress is monitored via HPLC for intermediate tracking and NMR for structural confirmation, focusing on the propyl group’s proton signals (δ ~1.0–1.5 ppm for CH3, δ ~1.6–1.8 ppm for CH2 adjacent to NH) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of:

  • 1H/13C NMR : Identify propyl chain protons (δ 0.9–1.8 ppm) and purine ring carbons (δ 140–160 ppm).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks matching the theoretical mass (C8H12N5: 178.1089 g/mol).
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 260 nm (purine absorbance) .

Q. What are the key stability considerations for storing this compound?

The compound is hygroscopic and light-sensitive. Store in amber vials under inert gas (N2/Ar) at –20°C. Degradation products (e.g., dealkylated purine) can be detected via periodic HPLC analysis. Avoid aqueous buffers unless stabilized with antioxidants like BHT .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in scalable synthesis?

Employ a Design of Experiments (DoE) approach to test variables:

  • Solvent polarity : Higher polarity (DMF > ethanol) may enhance nucleophilic substitution but increase side reactions.
  • Temperature : Elevated temperatures (80–100°C) reduce reaction time but risk decomposition.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve propylamine solubility in non-polar solvents .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Contradictions may arise from tautomerism or rotameric forms. Use:

  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish tautomers.
  • X-ray crystallography : Resolve ambiguity via single-crystal structure determination (SHELX software for refinement) .
  • Variable-temperature NMR : Observe signal coalescence at higher temperatures to confirm dynamic processes .

Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?

  • Molecular docking : Screen against purine-binding targets (e.g., adenosine receptors) using AutoDock Vina.
  • QSAR modeling : Correlate alkyl chain length/substitution patterns with activity data from analogs (e.g., 6-methyl or 2-propyl derivatives).
  • DFT calculations : Assess electronic properties (HOMO/LUMO energies) to predict reactivity .

Q. How can researchers validate the compound’s role in enzymatic inhibition assays despite conflicting kinetic data?

  • Lineweaver-Burk plots : Differentiate competitive vs. non-competitive inhibition.
  • IC50/EC50 dose-response curves : Use nonlinear regression to account for assay variability.
  • Negative controls : Include known inhibitors (e.g., theophylline for adenosine deaminase) to calibrate results .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Co-crystallization : Add co-formers (e.g., carboxylic acids) to stabilize lattice interactions.
  • Vapor diffusion : Use 24-well plates with PEG/ammonium sulfate as precipitants.
  • Cryoprotection : Soak crystals in glycerol-containing cryobuffer before synchrotron data collection .

Methodological Notes

  • Data contradiction analysis : Cross-validate results using orthogonal techniques (e.g., LC-MS vs. NMR) and reference analogous purine derivatives .
  • Ethical compliance : Adhere to institutional guidelines for handling bioactive compounds, particularly in cytotoxicity assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.